N-[3-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-[3-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a fluoro
Scientific Research Applications
Pharmaceutical Applications and Synthesis
- Synthetic Pathways and Pharmaceutical Potential : The compound and its derivatives have been explored for their potential in pharmaceutical applications, including their roles as intermediates in the synthesis of drugs. For example, studies have shown that compounds with pyridazinone moieties exhibit a range of biological activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This highlights the compound's relevance in the development of medications targeting various conditions (Dr. Valentin Habernickel, 2002).
Catalysis and Green Chemistry
- Catalytic Applications for Green Synthesis : The compound's derivatives have been utilized in catalytic processes emphasizing green chemistry principles. A study by Zhang Qun-feng (2008) discusses the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, highlighting the environmental benefits of using novel catalysts for such transformations (Zhang Qun-feng, 2008).
Biological Activities
- Antinociceptive Activity : Research into derivatives of the compound has shown significant antinociceptive activity, indicating potential for development into pain management therapies. For instance, certain derivatives were found to be more potent than aspirin in animal models, suggesting their utility in treating pain with possibly fewer side effects (D. Dogruer et al., 2000).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Properties : Some studies focus on the antimicrobial and anticancer activities of acetamide derivatives, which include modifications of the compound . These activities suggest the compound's utility in developing new therapeutic agents targeting various cancers and infections (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Chemical Synthesis and Material Science
- Chemoselective Acetylation and Synthesis Optimization : The compound and its related chemicals have been employed in studies aiming to optimize synthesis routes for pharmaceutical intermediates. For instance, chemoselective acetylation processes involving similar compounds have been developed to improve the efficiency and selectivity of synthesis, which is crucial for the pharmaceutical industry (Deepali B Magadum & G. Yadav, 2018).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O4/c1-13(27)23-14-4-3-5-15(10-14)24-20(28)12-26-21(29)9-8-19(25-26)17-7-6-16(30-2)11-18(17)22/h3-11H,12H2,1-2H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROUVIOMXVCSEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.